Leteprinim-Kaliumsalz

Übersicht

Beschreibung

- Es wirkt als neurotropher Wirkstoff , stimuliert die Freisetzung von Nervenwachstumsfaktoren und verbessert das Überleben von Neuronen im Gehirn .

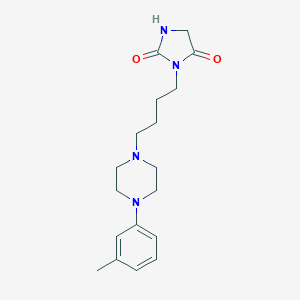

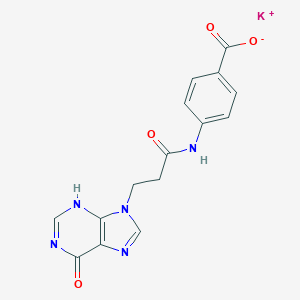

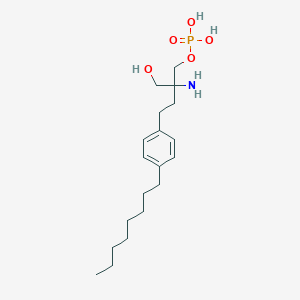

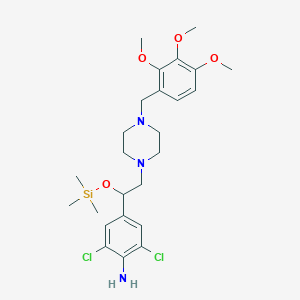

- Seine chemische Struktur wird dargestellt als:

C15H12KN5O4

.

Leteprinim Kalium: ist ein und ein Derivat von .

Herstellungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Leteprinim Kalium in der Literatur nicht weit verbreitet.

- es ist im Handel erhältlich, und industrielle Produktionsmethoden umfassen wahrscheinlich spezielle chemische Prozesse.

Wissenschaftliche Forschungsanwendungen

Neuroprotektion: Leteprinim Kalium hat sich als vielversprechend erwiesen, um Neuronen vor Schäden zu schützen.

Kognitive Steigerung: Es verbessert das Arbeitsgedächtnis in Tiermodellen.

Potenzieller therapeutischer Einsatz: Forschungen untersuchen seine Anwendung bei neurodegenerativen Erkrankungen, einschließlich der Alzheimer-Krankheit.

Zelluläre Abwehr gegen reaktive Sauerstoffspezies (ROS): Leteprinim Kalium erhöht die mRNA-Spiegel von Hämoxygenase 1 und 2, was zur zellulären Abwehr beiträgt.

Wirkmechanismus

- Der genaue Mechanismus ist noch Gegenstand der Forschung.

- Leteprinim Kalium induziert die Produktion von brain-derived neurotrophic factor (BDNF) mRNA nach Rückenmarksläsionen und die Produktion von nerve growth factor (NGF) mRNA im basalen Vorderhirn.

- Es reduziert die Glutamat-Toxizität in kultivierten Hippocampus-Neuronen.

Wirkmechanismus

Target of Action

Leteprinim Potassium Salt is a hypoxanthine derivative that primarily targets neurons in the brain . It stimulates the release of nerve growth factors, which play a crucial role in the survival and growth of neurons .

Mode of Action

Leteprinim interacts with its neuronal targets by enhancing the release of nerve growth factors . This interaction results in the survival and growth of neurons .

Biochemical Pathways

The primary biochemical pathway affected by Leteprinim involves the production of nerve growth factors . The compound induces the production of brain-derived neurotrophic factor (BDNF) mRNA following spinal cord lesions, and nerve growth factor (NGF) mRNA production in the basal forebrain . These factors are essential for neuronal survival and growth .

Result of Action

Leteprinim Potassium Salt has been shown to have neuroprotective effects. It enhances nerve growth factor-induced neurite growth in PC12 cells and increases the production of synaptophysin . It also reduces impairments in locomotor function and decreases the amount of necrotic tissue and the number of reactive astrocytes in the spinal cord . Furthermore, it reduces hypoxia-induced decreases in neuronal density in the hippocampal CA1, CA3, and dentate gyrus regions .

Action Environment

Biochemische Analyse

Biochemical Properties

Leteprinim Potassium Salt plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it enhances nerve growth factor-induced neurite outgrowth in PC12 cells and increases the production of synaptophysin . These interactions suggest that Leteprinim Potassium Salt may modulate synaptic plasticity and neuronal growth.

Cellular Effects

Leteprinim Potassium Salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce hypoxia-induced decreases in neuronal density in the hippocampal regions and decrease the number of caspase-3 and TUNEL-positive cells in neonatal rats . These effects indicate that Leteprinim Potassium Salt may protect against neuronal damage and promote cell survival.

Molecular Mechanism

At the molecular level, Leteprinim Potassium Salt exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it induces the production of brain-derived neurotrophic factor (BDNF) mRNA and nerve growth factor (NGF) mRNA in the brain . These molecular interactions highlight the compound’s role in promoting neuroprotection and cognitive enhancement.

Temporal Effects in Laboratory Settings

The effects of Leteprinim Potassium Salt change over time in laboratory settings. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For instance, in a rat model of spinal crush injury, Leteprinim Potassium Salt reduced impairments in locomotor function and decreased necrotic tissue over a 21-day period . These findings suggest that the compound maintains its efficacy over extended durations.

Dosage Effects in Animal Models

The effects of Leteprinim Potassium Salt vary with different dosages in animal models. At a dose of 30 mg/kg, it enhances working memory in young mice and reduces memory errors in older mice with mild to moderate age-induced memory deficits . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Transport and Distribution

Within cells and tissues, Leteprinim Potassium Salt is transported and distributed through specific mechanisms. It is transported into the brain by a nonsaturable influx mechanism and out of the brain by a saturable efflux mechanism . These transport mechanisms ensure the compound’s effective localization and accumulation in target tissues.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for Leteprinim potassium are not widely documented in the literature.

- it is available commercially, and industrial production methods likely involve specialized chemical processes.

Analyse Chemischer Reaktionen

- Leteprinim Kalium durchläuft verschiedene Reaktionen, darunter:

Reduktion: Reduktionsreaktionen beinhalten die Zugabe von Elektronen. Leteprinim Kalium kann an solchen Prozessen beteiligt sein.

Andere Transformationen: Weitere Untersuchungen sind erforderlich, um seine Reaktivität zu untersuchen.

- Häufige Reagenzien und Bedingungen sind nicht gut dokumentiert, aber die Forschung deckt weiterhin sein chemisches Verhalten auf.

- Wichtige Produkte, die aus Reaktionen mit Leteprinim Kalium gebildet werden, bleiben ein Forschungsgebiet.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Leteprinim Kalium liegt in seinen neurotrophen Eigenschaften.

- Zu ähnlichen Verbindungen gehören andere neuroprotektive Wirkstoffe und Nootropika.

Eigenschaften

IUPAC Name |

potassium;4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICLTPPSCUXHJT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2N=CNC3=O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12KN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192564-13-9 | |

| Record name | Leteprinim potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LETEPRINIM POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q06WU8JY4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)